ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 16017-51-9
VCID: VC5173564
InChI: InChI=1S/C13H17FN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula: C13H17FN2O4S
Molecular Weight: 316.35

ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE

CAS No.: 16017-51-9

Cat. No.: VC5173564

Molecular Formula: C13H17FN2O4S

Molecular Weight: 316.35

* For research use only. Not for human or veterinary use.

ETHYL 4-(4-FLUOROBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE - 16017-51-9

Specification

CAS No. 16017-51-9
Molecular Formula C13H17FN2O4S
Molecular Weight 316.35
IUPAC Name ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H17FN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Standard InChI Key PIQJBOAXNMACJP-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

The compound features a piperazine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 4-fluorobenzenesulfonyl group. The sulfonyl moiety introduces strong electron-withdrawing effects, while the fluorophenyl ring enhances lipophilicity, influencing its pharmacokinetic profile. The stereoelectronic properties are critical for interactions with biological targets, such as enzymes or receptors .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.16017-51-9
Molecular FormulaC₁₃H₁₇FN₂O₄S
Molecular Weight316.35 g/mol
IUPAC NameEthyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Topological Polar Surface Area95.3 Ų

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis reveals distinct signals for the ethyl group (δ 1.2 ppm for CH₃, δ 4.1 ppm for CH₂O), the piperazine protons (δ 3.2–3.5 ppm), and the aromatic fluorophenyl ring (δ 7.6–7.9 ppm). Fourier-Transform Infrared Spectroscopy (FT-IR) shows stretches for the sulfonyl group (1350–1160 cm⁻¹) and carbonyl (1700 cm⁻¹) .

Synthesis and Optimization

Reaction Pathway

The synthesis typically involves a two-step protocol:

  • Sulfonylation: Piperazine reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 4-(4-fluorobenzenesulfonyl)piperazine.

  • Esterification: The intermediate undergoes carboxylation with ethyl chloroformate, yielding the target compound .

Table 2: Synthesis Conditions and Yields

StepReagentsSolventTemperatureYield (%)
Sulfonylation4-Fluorobenzenesulfonyl chloride, Et₃NDichloromethane0–5°C78
EsterificationEthyl chloroformate, NaOHTHF25°C85

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous sulfonylated piperazines (e.g., N-benzenesulfonyl-4-piperidone derivatives) reveal pseudo-axial or pseudo-equatorial conformations of the sulfonyl group relative to the heterocyclic ring. These conformations influence molecular packing and hydrogen-bonding networks, which are critical for solid-state stability .

CompoundTargetIC₅₀/EC₅₀Reference
N-Benzenesulfonyl-4-piperidoneIL-6 Inhibition12 μM
Chlorinated piperazine analogAntiviral Activity2.5 μM

Computational and Mechanistic Studies

Molecular Docking

Docking simulations of similar sulfonamides into the COX-2 active site reveal hydrogen bonds between the sulfonyl oxygen and Arg120/His90 residues. The fluorine atom’s electronegativity may further polarize the sulfonyl group, enhancing binding specificity .

Reactivity and Metabolic Stability

Density Functional Theory (DFT) calculations predict that the ethyl carboxylate group undergoes hydrolytic cleavage in vivo, forming a carboxylic acid metabolite. This biotransformation could influence the compound’s half-life and tissue distribution .

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